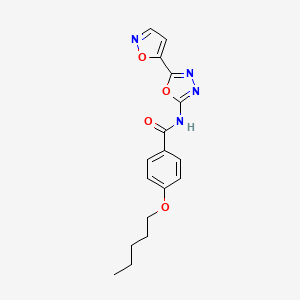

N-(5-(异噁唑-5-基)-1,3,4-噁二唑-2-基)-4-(戊氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and stability .

科学研究应用

Herbicides and Pesticides

The compound serves as a valuable intermediate for herbicides and pesticides. Its chemical structure allows for modifications that enhance herbicidal or pesticidal activity. Researchers explore derivatives of this compound to develop effective agrochemicals for weed control and pest management .

Cancer Research

While not directly a cancer drug, the compound’s structural features make it an interesting candidate for further investigation. Researchers have designed and synthesized related compounds by modifying the 3-ethyl-benzo[d]isoxazole core with sulfonamides. These derivatives may interact with cellular targets, including BRD4, which plays a crucial role in gene transcription regulation. Investigating their effects on cancer cells could provide insights into potential therapeutic strategies .

Indole Synthesis

The compound participates in the regioselective synthesis of isomeric 3-(isoxazol-5-yl)indoles and 3-(isoxazol-3-yl)indoles. Researchers have developed efficient methods for cyclocondensation reactions, leading to these indole derivatives. These compounds find applications in medicinal chemistry, as indoles are prevalent in bioactive molecules .

未来方向

作用机制

Target of Action

The primary target of the compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide is the bacterial cell division protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division, making it an attractive target for antibacterial agents .

Mode of Action

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide interacts with its target, FtsZ, by altering the dynamics of FtsZ self-polymerization . This interaction is achieved through a stimulatory mechanism . The compound’s interaction with FtsZ ultimately terminates cell division, leading to bacterial cell death .

Biochemical Pathways

The affected pathway is the bacterial cell division process, specifically the self-polymerization of FtsZ . The compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide disrupts this process, leading to the inhibition of bacterial cell division . The downstream effect of this disruption is bacterial cell death .

Result of Action

The result of the action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide is the inhibition of bacterial cell division, leading to bacterial cell death . This is achieved by altering the dynamics of FtsZ self-polymerization, which is a crucial process in bacterial cell division .

属性

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-2-3-4-11-23-13-7-5-12(6-8-13)15(22)19-17-21-20-16(24-17)14-9-10-18-25-14/h5-10H,2-4,11H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGDSARARRQCEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(Z)-(1-Methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714773.png)

![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine](/img/structure/B2714774.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2714780.png)